
Methyl 4-chloro-2-hydroxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-2-hydroxynicotinate is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of nicotinic acid and features a chloro group at the 4-position and a hydroxyl group at the 2-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-hydroxynicotinate typically involves the esterification of 4-chloro-2-hydroxynicotinic acid. One common method includes the reaction of 4-chloro-2-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a methyl group or other functional groups.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives or other reduced products.
Substitution: Formation of substituted nicotinates with various functional groups.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has investigated its potential as a precursor for drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 4-chloro-2-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand for certain enzymes or receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Methyl 2-hydroxynicotinate: Similar structure but lacks the chloro group at the 4-position.
Methyl 4-hydroxynicotinate: Similar structure but lacks the hydroxyl group at the 2-position.
Methyl 2-chloro-5-hydroxynicotinate: Similar structure with a chloro group at the 2-position and a hydroxyl group at the 5-position.
Uniqueness: Methyl 4-chloro-2-hydroxynicotinate is unique due to the specific positioning of the chloro and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
217812-04-9 |
|---|---|
分子式 |
C7H6ClNO3 |
分子量 |
187.58 g/mol |
IUPAC名 |
methyl 4-chloro-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-4(8)2-3-9-6(5)10/h2-3H,1H3,(H,9,10) |
InChIキー |
CTWTZOOXRXJZOF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CNC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


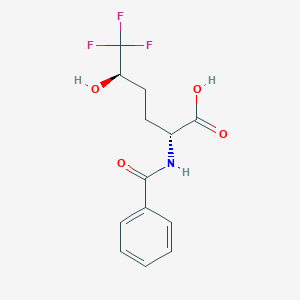
![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)

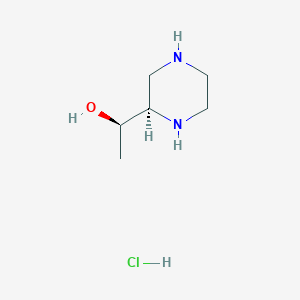
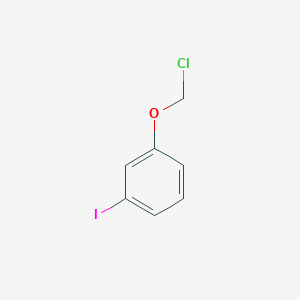
![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol](/img/structure/B13145814.png)
![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
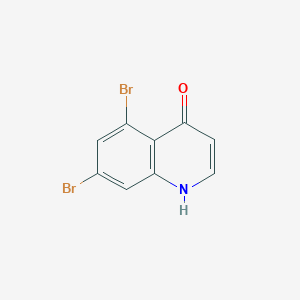
![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
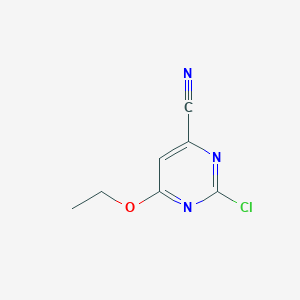
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)
